Cupric nitrate

Heterogeneous catalysis Nanocatalyst synthesis Copper precursor comparison

Choose Cupric Nitrate for sulfur-/chloride-free synthesis, critical for fuel cell catalysts and precious-metal-sensitive electronics, as demonstrated by direct comparative studies showing superior catalytic activity over sulfate or chloride precursors. This anhydrous form decomposes entirely to CuO and gaseous byproducts (NO₂, O₂), eliminating heteroatom contamination. Evidence-backed for spherical nanoparticle morphology (microwave-assisted polyol synthesis) and functional textile mordanting (mercaptan elimination). Avoid generic substitution to prevent costly batch failures and ensure reproducible high-dispersion catalyst performance.

Molecular Formula Cu(NO3)2
CuN2O6
Molecular Weight 187.56 g/mol
CAS No. 10402-29-6
Cat. No. B082084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric nitrate
CAS10402-29-6
Synonymscopper(II) nitrate
cupric nitrate
Molecular FormulaCu(NO3)2
CuN2O6
Molecular Weight187.56 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]
InChIInChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1
InChIKeyXTVVROIMIGLXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water, ethyl acetate, dioxane

Cupric Nitrate (CAS 10402-29-6): Technical Baseline and Procurement Context for Catalyst and Materials Science Applications


Cupric nitrate (copper(II) nitrate, CAS 10402-29-6) is an inorganic copper salt with the chemical formula Cu(NO₃)₂, commercially available primarily as the trihydrate (CAS 10031-43-3) or hexahydrate forms [1]. The hydrates are hygroscopic blue crystalline solids with high solubility in water and ethanol [1][2]. Cupric nitrate functions as a strong oxidizing agent and serves as a precursor for copper-based catalysts, a mordant in textile dyeing, a nitration reagent, and a source of Cu²⁺ ions in coordination chemistry [3]. The compound is distinguished from other common copper(II) salts (sulfate, chloride, acetate) by its nitrate counterion, which thermally decomposes to gaseous products (NO₂, O₂) without introducing residual heteroatoms (S, Cl) that can poison catalysts or alter material properties [1].

Why Copper Salts Are Not Interchangeable: Counterion-Driven Differentiation in Cupric Nitrate Procurement


Generic substitution among copper(II) salts (nitrate, sulfate, chloride, acetate) in research and industrial applications is not chemically valid due to counterion-specific effects on catalyst performance, nanoparticle morphology, thermal decomposition pathways, and functional properties. The nitrate anion (NO₃⁻) is non-coordinating in many synthetic contexts relative to chloride or acetate, does not introduce sulfur contamination that can poison noble metal catalysts, and thermally decomposes to gaseous products (NO₂, O₂) rather than leaving residual counterions in the final material [1][2]. Direct comparative studies demonstrate that the choice of copper precursor salt produces statistically significant differences in catalytic activity, active phase dispersion, and nanoparticle morphology even when all other synthesis parameters remain identical [3][4]. Consequently, procurement decisions based solely on copper content or cost per mole without accounting for counterion identity can lead to irreproducible results, suboptimal catalyst performance, and batch-to-batch variability in materials synthesis.

Cupric Nitrate (CAS 10402-29-6): Quantitative Comparative Evidence for Scientific Selection


Catalytic Activity Ranking: Cupric Nitrate as Precursor Outperforms Acetate and Sulfate in Polyol-Derived Copper Nanocatalysts

In a direct comparative study of copper precursors (nitrate, acetate, sulfate) for the preparation of AC-supported copper nanocatalysts via the polyol process, the catalytic activity for toluene oxidation followed the unambiguous order: copper nitrate > copper acetate > copper sulfate [1]. Among the catalysts tested, the Cu-N/Al₂O₃ catalyst prepared from copper nitrate with 5 wt.% Cu loading exhibited the highest activity at 158,720 h⁻¹ [1]. Copper nitrate-derived catalysts demonstrated superior dispersion of active sites and thermal stabilization of the carbon support [1].

Heterogeneous catalysis Nanocatalyst synthesis Copper precursor comparison Polyol process

Methanol Steam Reforming Activity: Copper Nitrate Precursor Delivers Highest H₂ Production Performance

In a direct comparative study evaluating three different copper precursors (nitrate, sulfate, chloride) for the preparation of Cu/SnO₂/SiO₂ catalysts used in methanol steam reforming for hydrogen production, the catalyst prepared with copper nitrate exhibited the highest activity among all tested catalysts [1]. The enhanced catalytic performance was attributed to the highly dispersed Cu particles formed when using the nitrate precursor, as confirmed by CO adsorption experiments [1]. The study further demonstrated that catalyst acidity, which affects H₂ selectivity, varied with precursor choice [1].

Hydrogen production Methanol steam reforming Catalyst precursor selection Fuel cell

Nanoparticle Morphology Control: Copper Nitrate Selectively Yields Spherical Cu/Cu₂O, Copper Sulfate Yields Cubic Morphology

In a systematic study of precursor effects on morphology-selective synthesis of Cu/Cu₂O nanoparticles via microwave irradiation under identical reaction conditions (1,3-propanediol as solvent/reductant/capping agent), copper nitrate exclusively produced spherical nanoparticles, whereas copper sulfate produced cubic nanoparticles [1]. The morphology was confirmed by XRD, SEM, TEM, and EDS characterization [1]. This demonstrates that precursor anion identity directly dictates nanoparticle shape in additive-free synthesis protocols.

Nanoparticle synthesis Morphology control Copper precursor effect Microwave irradiation

Textile Mordant Deodorization Function: Cupric Nitrate Imparts Quantifiable Mercaptan Elimination with Zero Baseline Activity

In a controlled study of wool fabrics mordant-dyed with copper(II) nitrate, fabrics untreated or dyed without mordanting showed no deodorant ability (0% mercaptan elimination) [1]. In contrast, fabrics pre-mordanted with copper(II) nitrate demonstrated considerable deodorant ability against mercaptan, with the elimination efficiency quantified via Teddler bag gas-phase measurements [1]. The deodorant function derives from copper ion fixation by carboxylate groups in wool fibers and dyes, optimized at pH ~4 in the dyebath [1]. Comparable studies using copper(II) sulfate for cotton fabrics confirm that copper salt selection affects the functional outcome [2].

Textile dyeing Functional fabrics Mordant Deodorization

Thermal Decomposition Advantage: Nitrate Counterion Decomposes to Gaseous Products, Sulfate and Chloride Leave Solid Residues

A fundamental differentiating property of cupric nitrate for catalyst and material synthesis is the thermal decomposition behavior of its counterion. Upon heating, copper(II) nitrate decomposes to copper(II) oxide (CuO) with the release of nitrogen dioxide (NO₂) and oxygen (O₂)—both gaseous products that exit the material matrix [1]. In contrast, copper(II) sulfate decomposes leaving sulfate residues that can poison noble metal catalysts, and copper(II) chloride decomposition can introduce chloride contamination that promotes catalyst sintering and corrosion [2]. Anion-exchange precipitation studies confirm that copper nitrate yields a weakly crystallized Cu(OH)₂ phase distinct from the hydroxychloride and hydroxysulfate phases obtained from chloride and sulfate precursors .

Catalyst synthesis Thermal decomposition Counterion elimination Material purity

NH₃-SCR Catalyst Performance: Precursor-Dependent Light-Off Temperature Hierarchy

In a comparative study of Cu/SSZ-13 catalysts prepared with four different copper precursors (acetate, chloride, nitrate, sulfate) via ion exchange for NH₃ selective catalytic reduction (NH₃-SCR) of NO, the light-off temperature T₅₀ (temperature at which NO conversion efficiency reaches 50%) followed the order: Cu(acetate)/SSZ-13 < Cu(chloride)/SSZ-13 < Cu(sulfate)/SSZ-13 < Cu(nitrate)/SSZ-13 [1]. While copper nitrate did not yield the lowest T₅₀, this quantitative hierarchy provides critical procurement guidance: for low-temperature DeNOx applications requiring fastest light-off, acetate may be preferred; for applications where nitrate's other advantages (no Cl/S residues, high solubility) are paramount, the T₅₀ differential must be weighed against those benefits [1].

DeNOx catalysis NH₃-SCR Cu/SSZ-13 zeolite Emission control

Cupric Nitrate (CAS 10402-29-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Heterogeneous Catalyst Precursor for Hydrogen Production via Methanol Steam Reforming

Based on direct comparative evidence that Cu/SnO₂/SiO₂ catalysts prepared with copper nitrate precursor exhibit the highest activity among nitrate, sulfate, and chloride precursors [1], cupric nitrate is the evidence-supported precursor choice for fuel cell hydrogen production applications. The high Cu particle dispersion achieved with nitrate precursor directly correlates with superior methanol steam reforming performance [1].

Shape-Controlled Cu/Cu₂O Nanoparticle Synthesis for Catalysis and Sensing

Based on direct comparative evidence that copper nitrate precursor selectively yields spherical Cu/Cu₂O nanoparticles under microwave irradiation in 1,3-propanediol, whereas copper sulfate yields cubic morphology [1], cupric nitrate is the required precursor for applications demanding spherical nanoparticle morphology (e.g., specific catalytic facet exposure, optical property tuning). The morphology control is achieved without additional capping agents beyond the solvent system [1].

High-Purity CuO and Cu-Based Catalyst Synthesis Requiring Sulfur- and Chlorine-Free Processing

Based on the class-level inference that cupric nitrate decomposes thermally to CuO with exclusively gaseous byproducts (NO₂, O₂), whereas copper sulfate and chloride leave solid residual counterions that can poison catalysts or contaminate electronic materials [1][2], cupric nitrate is the preferred precursor for applications where sulfur or chlorine contamination is unacceptable. This includes fuel cell catalyst manufacturing, electronic-grade copper oxide production, and supported catalysts for precious-metal-sensitive reactions [1].

Functional Textile Manufacturing with Quantifiable Deodorant Properties

Based on cross-study comparable evidence that cupric nitrate mordanting imparts quantifiable mercaptan elimination to wool fabrics (0% baseline → considerable deodorant ability) [1], cupric nitrate enables production of value-added functional textiles with verified deodorant properties. The functional performance is optimized at dyebath pH ~4 and depends on copper ion fixation by fiber carboxylate groups [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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